(Z)-2-(2-Aminothiazol-4-yl)-2-((trityloxy)imino)acetic acid
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Overview
Description
(Z)-2-(2-Aminothiazol-4-yl)-2-((trityloxy)imino)acetic acid is a synthetic organic compound that features a thiazole ring, an amino group, and a trityloxy-imino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(2-Aminothiazol-4-yl)-2-((trityloxy)imino)acetic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Amino Group: The amino group is introduced by nitration followed by reduction of the nitro group to an amino group.
Formation of the Trityloxy-imino Group: The trityloxy-imino group is introduced by reacting the thiazole derivative with trityl chloride and a base, followed by the addition of hydroxylamine to form the imino group.
Industrial Production Methods
Industrial production methods for this compound involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using high-purity reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(2-Aminothiazol-4-yl)-2-((trityloxy)imino)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The amino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
(Z)-2-(2-Aminothiazol-4-yl)-2-((trityloxy)imino)acetic acid has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of antibiotics and other bioactive molecules.
Biological Studies: The compound is used in studies to understand the biological activity of thiazole derivatives.
Industrial Applications: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (Z)-2-(2-Aminothiazol-4-yl)-2-((trityloxy)imino)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Cefotaxime: A cephalosporin antibiotic that also contains a thiazole ring.
Thiamine: A vitamin (B1) that contains a thiazole ring.
Benzothiazole: A compound with a similar structure but different functional groups.
Uniqueness
(Z)-2-(2-Aminothiazol-4-yl)-2-((trityloxy)imino)acetic acid is unique due to its combination of a thiazole ring, an amino group, and a trityloxy-imino group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-trityloxyiminoacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O3S/c25-23-26-20(16-31-23)21(22(28)29)27-30-24(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-16H,(H2,25,26)(H,28,29)/b27-21- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEZIFGWTSLOMMT-MEFGMAGPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)ON=C(C4=CSC(=N4)N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O/N=C(/C4=CSC(=N4)N)\C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: Why is (Z)-2-(2-Aminothiazol-4-yl)-2-trityloxyiminoacetic acid a significant compound in Cefdinir synthesis?
A1: (Z)-2-(2-Aminothiazol-4-yl)-2-trityloxyiminoacetic acid represents a novel starting material for Cefdinir synthesis, offering several advantages over previous methods. [, ] Its use simplifies the synthesis process, reduces production costs, and leads to higher product purity. [, ] This is because it can directly react with 7-AVCA (7-amino-3-vinyl-3-cephem-4-carboxylic acid), another crucial intermediate, under mild conditions, leading to a more efficient and cost-effective production of Cefdinir. []
Q2: How does the use of (Z)-2-(2-Aminothiazol-4-yl)-2-trityloxyiminoacetic acid impact the overall efficiency of Cefdinir production compared to previous methods?
A2: Previous methods often involved multiple steps and expensive reagents, impacting the overall yield and cost of Cefdinir. [] By using (Z)-2-(2-Aminothiazol-4-yl)-2-trityloxyiminoacetic acid, researchers have streamlined the synthesis process. [] This streamlined approach reduces the number of synthetic steps, resulting in a more efficient synthesis with higher yields and reduced waste. [, ] Furthermore, the use of readily available and cheaper starting materials contributes to the cost-effectiveness of this novel approach. []
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